5-Bromo-4-fluoro-2-methoxyaniline

Vue d'ensemble

Description

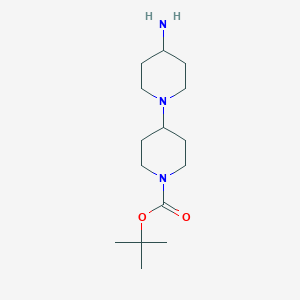

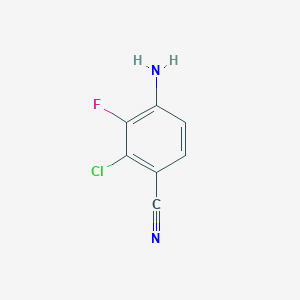

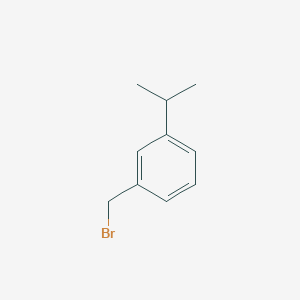

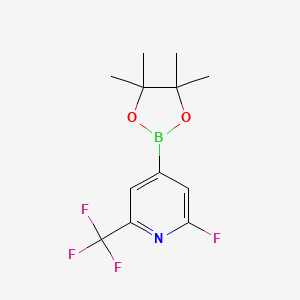

5-Bromo-4-fluoro-2-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO . It is a yellow to brown solid or liquid at room temperature .

Molecular Structure Analysis

The molecular weight of 5-Bromo-4-fluoro-2-methoxyaniline is 220.04 g/mol . The InChI code is 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-2-methoxyaniline is a yellow to brown solid or liquid at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Synthesis and Biological Activity

5-Bromo-4-fluoro-2-methoxyaniline serves as a versatile building block in the synthesis of various compounds with significant biological activities. For instance, it has been utilized in the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. These synthesized compounds demonstrated broad antibacterial activity against both gram-positive and gram-negative bacteria strains, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Drug Delivery Applications

Methoxy-modified kaolinite, utilizing 5-Bromo-4-fluoro-2-methoxyaniline derivatives, has been explored as a novel carrier for anticancer drugs, notably 5-fluorouracil (5FU). The selective loading of 5FU into the interlayer space of methoxy-modified kaolinite showcases the potential of these compounds in controlled drug delivery systems, particularly for colon-specific delivery due to controlled release mechanisms in simulated colonic fluid (Tan et al., 2017).

Antiviral Activities

Compounds derived from 5-Bromo-4-fluoro-2-methoxyaniline have been studied for their antiviral activities, with certain derivatives showing potential as anti-AIDS drugs. This includes the investigation of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidines as prodrugs to 3'-fluoro-3'-deoxythymidine (FLT), designed to enhance duration of action, lipophilicity, and cephalic delivery to the central nervous system, with some compounds exhibiting significant anti-HIV-1 activity (Kumar et al., 1994).

Enhanced Pharmaceutical Synthesis

The introduction of telescoping processes in the synthesis of drug intermediates utilizing 5-Bromo-4-fluoro-2-methoxyaniline derivatives has led to improved efficiency and yield in pharmaceutical production. This approach has successfully reduced the number of isolation processes required, thereby facilitating quicker supply of key intermediates for drug discovery and development (Nishimura & Saitoh, 2016).

Safety And Hazards

5-Bromo-4-fluoro-2-methoxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

5-bromo-4-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGABDLQAULCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-methoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)

![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)